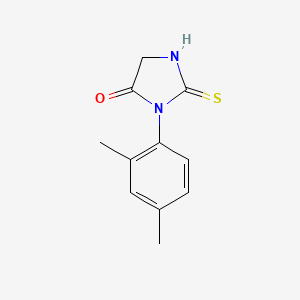

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBZIXGOGAPGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234821 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852388-99-9 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Phenylamines with Carbonyl and Sulfur Sources

A common route involves the reaction of 2,4-dimethylphenyl-substituted amines with carbonyl compounds (such as chloroacetyl derivatives or ethyl chloroacetate) followed by treatment with sulfur-containing reagents like thiourea or potassium sulfide to introduce the sulfanyl group.

- Step 1: The 2,4-dimethylphenylamine is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone under reflux conditions for several hours. This step forms an intermediate ethyl 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole-1-yl acetate.

- Step 2: The intermediate is then treated with thiourea in absolute ethanol under reflux to introduce the sulfanyl group, yielding the 2-sulfanyl-imidazolidinone derivative.

- Step 3: The product is isolated by filtration, washed, and recrystallized from suitable solvents such as chloroform or ethanol to obtain pure this compound.

This method is supported by analogous syntheses of related imidazoline derivatives where thiourea acts as the sulfur donor, facilitating the formation of the thioxo or sulfanyl group at the 2-position of the imidazolidinone ring.

Use of Thiourea and Urea Derivatives

In some protocols, urea and thiourea are used to convert carbamoyl intermediates into the corresponding thio derivatives. For example, N-carbamoyl-2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazol-1-yl acetamide can be converted to the sulfanyl derivative by refluxing with thiourea in ethanol, which introduces the sulfanyl group via nucleophilic substitution and ring closure.

Alternative Synthetic Routes

- Direct cyclization: Some patents and literature describe direct cyclization of substituted phenyl amidines with carbon disulfide or other sulfur sources under basic conditions to form the 2-sulfanyl-imidazolidinone ring in one step.

- Ring closure via imidamides and azidoenones: Advanced synthetic methods for imidazole derivatives involve cyclization of imidamides with azidoenones or nitriles under catalytic or thermal conditions, which can be adapted for sulfanyl-substituted imidazoles, though specific application to this compound is less documented.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dimethylphenylamine + ethyl chloroacetate + K2CO3 | Dry acetone | Reflux | 6 hours | Base-mediated nucleophilic substitution |

| 2 | Intermediate + thiourea | Absolute ethanol | Reflux | 6 hours | Sulfur incorporation via thiourea |

| 3 | Filtration, washing, recrystallization | Ethanol/Chloroform | Ambient | - | Purification step |

Characterization and Purity

The synthesized compound is typically characterized by:

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of characteristic imidazolidinone carbonyl stretch (~1700 cm⁻¹) and sulfanyl group vibrations.

- Nuclear Magnetic Resonance (¹H-NMR): Confirmation of aromatic protons, methyl groups on the phenyl ring, and ring protons of the imidazolidinone.

- Melting Point Determination: To assess purity and confirm identity.

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity.

These characterization methods ensure the successful synthesis of the target compound with high purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of the 2,4-dimethylphenyl group influences the hydrophobicity and steric environment of the molecule, which can affect reaction yields and purification.

- Thiourea is a preferred sulfur source due to its availability and efficiency in introducing the sulfanyl group under mild reflux conditions.

- Reaction monitoring by TLC and purification by recrystallization are critical to obtain high-purity products suitable for further biological or chemical studies.

- The synthetic methods are adaptable to produce analogues with different substituents on the phenyl ring or modifications on the imidazolidinone core.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolone ring can be reduced under hydrogenation conditions.

Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazolone derivatives.

Substitution: Halogenated dimethylphenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its imidazolone structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exerts its effects involves:

Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-2-thioxo-4,5-dihydro-1H-imidazol-5-one: Similar structure but with a thioxo group instead of a sulfanyl group.

1-(2,4-Dimethylphenyl)-2-oxo-4,5-dihydro-1H-imidazol-5-one: Contains an oxo group instead of a sulfanyl group.

Uniqueness: 1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 2560534) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

- Chemical Formula : C11H12N2OS

- Molecular Weight : 224.29 g/mol

- Structural Characteristics : The compound features an imidazole ring, a sulfanyl group, and a dimethylphenyl substituent, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound. These derivatives have shown effectiveness against various viral strains:

- Mechanism of Action : Compounds like this compound may inhibit viral replication by targeting essential viral enzymes such as proteases and polymerases.

- Case Study : A related imidazole compound demonstrated an EC50 value of 1.85 μM against yellow fever virus (YFV), indicating potent antiviral activity .

Anticancer Properties

The compound has been evaluated for its anticancer effects against several cancer cell lines:

| Cell Line | IC50 Value (μM) | Effectiveness |

|---|---|---|

| Colon Carcinoma (HCT-116) | 6.2 | High |

| Breast Cancer (T47D) | 27.3 | Moderate |

These findings suggest that the compound may serve as a potential lead in developing new anticancer therapies .

Antioxidant Activity

Research indicates that imidazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative damage in cells.

- Modulation of Signaling Pathways : It may influence pathways related to cell survival and apoptosis.

Q & A

Q. Example Workflow :

Optimize geometry using Gaussian 02.

Calculate electrostatic potential maps.

Validate with experimental NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .

What spectroscopic techniques are recommended for structural characterization?

Q. Basic Research Focus

Q. Advanced Research Focus

- Multi-technique cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries .

- Dynamic effects in NMR : Account for tautomerism (e.g., sulfanyl vs. thione forms) via variable-temperature NMR.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Case Study :

Discrepancy in C=O bond length (X-ray: 1.22 Å vs. DFT: 1.24 Å) can arise from crystal packing effects .

What strategies optimize sulfanyl group introduction in imidazole derivatives?

Q. Advanced Research Focus

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Avoid side reactions (e.g., oxidation to sulfonyl) by maintaining <60°C during thiolation .

- Protecting groups : Temporarily block reactive sites (e.g., imidazole NH) with Boc groups.

Q. Advanced Research Focus

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or sulfanyl groups .

- Bioassays : Test against enzymatic targets (e.g., kinases) using fluorescence polarization.

- Computational docking : AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.